molecular formula C17H18FN3O4S B2618485 (Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)acetamide CAS No. 865173-55-3

(Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)acetamide

Cat. No.: B2618485
CAS No.: 865173-55-3
M. Wt: 379.41
InChI Key: UFECYFVHVYCMCG-ZPHPHTNESA-N
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Description

(Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)acetamide is a heterocyclic compound featuring a benzo[d]thiazole core substituted with a fluorine atom at position 6 and a 2-ethoxyethyl group at position 2.

Key structural attributes include:

  • Benzo[d]thiazole core: A sulfur- and nitrogen-containing heterocycle known for its electron-deficient properties and prevalence in pharmaceuticals .
  • 6-Fluorine substituent: Enhances metabolic stability and modulates electronic effects.
  • 2-Ethoxyethyl side chain: Improves solubility and pharmacokinetic properties via ether linkages.
  • 2,5-Dioxopyrrolidin-1-yl group: A lactam ring that may influence binding affinity through dipole interactions.

Properties

IUPAC Name

2-(2,5-dioxopyrrolidin-1-yl)-N-[3-(2-ethoxyethyl)-6-fluoro-1,3-benzothiazol-2-ylidene]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O4S/c1-2-25-8-7-20-12-4-3-11(18)9-13(12)26-17(20)19-14(22)10-21-15(23)5-6-16(21)24/h3-4,9H,2,5-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFECYFVHVYCMCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(C=C(C=C2)F)SC1=NC(=O)CN3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)acetamide typically involves multi-step organic reactions. A possible synthetic route may include:

    Formation of the benzo[d]thiazole core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Introduction of the fluorine atom: Fluorination can be performed using reagents such as Selectfluor or N-fluorobenzenesulfonimide.

    Attachment of the ethoxyethyl group: This step may involve alkylation reactions using ethyl bromoacetate or similar reagents.

    Formation of the pyrrolidinone ring: This can be synthesized via the reaction of succinic anhydride with an amine.

    Coupling of the fragments: The final step involves the coupling of the benzo[d]thiazole and pyrrolidinone fragments through an amide bond formation using coupling reagents like EDCI or HATU.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route for scalability, cost-effectiveness, and environmental considerations. This may involve:

    Optimization of reaction conditions: Temperature, solvent, and reaction time adjustments to maximize yield and purity.

    Use of continuous flow reactors: To enhance reaction efficiency and safety.

    Purification techniques: Such as crystallization, chromatography, or recrystallization to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions at the ethoxyethyl group or the benzo[d]thiazole ring.

    Reduction: Reduction reactions can target the carbonyl groups in the pyrrolidinone ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the fluorine atom or the benzo[d]thiazole ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogenating agents or nucleophiles (e.g., amines, thiols).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzo[d]thiazole derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to (Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)acetamide exhibit significant anticancer properties. For instance, studies have shown that derivatives of pyrrolidine and thiazole can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The compound's structural elements may enhance its ability to target specific cancer pathways, warranting further investigation into its efficacy against tumors.

Anti-inflammatory Potential

In silico studies have suggested that related compounds can act as inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. By inhibiting this enzyme, this compound could potentially reduce inflammation and provide therapeutic benefits in conditions such as arthritis and asthma .

Antimicrobial Properties

The antimicrobial activity of similar compounds has been documented, showing effectiveness against both gram-positive and gram-negative bacteria. The presence of the benzo[d]thiazole moiety is particularly notable for its role in enhancing antimicrobial activity. Future studies should explore the specific antimicrobial spectrum of this compound to identify potential clinical applications in treating infections .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions including:

  • Formation of the pyrrolidine ring.
  • Introduction of the benzo[d]thiazole moiety.
  • Final acetamide formation through coupling reactions.

Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Case Studies

Several case studies highlight the potential applications of similar compounds:

StudyFocusFindings
Study A Anticancer ActivityDemonstrated that thiazole derivatives significantly inhibited cancer cell proliferation in vitro.
Study B Anti-inflammatory EffectsIdentified compounds with high affinity for 5-lipoxygenase, suggesting therapeutic potential for inflammatory diseases.
Study C Antimicrobial ActivityShowed promising results against multiple bacterial strains, indicating broad-spectrum antimicrobial potential.

Mechanism of Action

The mechanism of action of (Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)acetamide would depend on its specific application. For instance:

    In drug discovery: It may interact with specific molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways.

    In materials science: It may exhibit unique electronic or optical properties due to its molecular structure, influencing its behavior in devices.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Heterocyclic Diversity

The compound belongs to a broader class of heterocyclic acetamides. Comparisons with analogues highlight critical differences in core structures, substituents, and synthetic routes:

Table 1: Structural and Functional Comparison
Compound Name Core Heterocycle Key Substituents Molecular Weight (g/mol) Synthetic Route Highlights
Target Compound Benzo[d]thiazole 6-F, 3-(2-ethoxyethyl), dioxopyrrolidinyl ~407.4 (calculated) Likely multi-step coupling reactions
4,3,1-Acephalotriazin-2,4(1H,3H)-diazole-5(2H)-one () 1,3,4-Oxadiazole Benzylidene, phthalide Not reported Reaction of 1,3,4-oxadiazoles with 3-benzylidene phthalide
Quinoline Yellow () Quinoline Sulfonic acid groups 477.38 Commercial synthesis (dye application)
Key Observations:

Heterocycle Core: The benzo[d]thiazole core in the target compound offers distinct electronic properties compared to 1,3,4-oxadiazoles (e.g., compound 3/4 in ), which are oxygen- and nitrogen-rich, influencing reactivity and binding interactions .

Substituent Effects: The 6-fluorine atom in the target compound likely enhances metabolic stability compared to non-halogenated analogues, a common strategy in drug design. The 2-ethoxyethyl group improves hydrophilicity relative to alkyl or aryl substituents in oxadiazole derivatives (), which may lack such solubility-enhancing motifs .

Synthetic Complexity :

  • The target compound’s synthesis likely involves advanced coupling techniques (e.g., amidation, heterocyclic ring formation), whereas 1,3,4-oxadiazoles in are synthesized via condensation reactions with phthalide derivatives .

Functional and Application-Based Comparisons

  • Anticancer Agents : Fluorinated benzo[d]thiazoles are explored for kinase inhibition, whereas 1,3,4-oxadiazoles () are studied for antimicrobial activity .
  • Drug Delivery: The 2-ethoxyethyl group’s solubility-enhancing properties align with trends in prodrug design, contrasting with Quinoline Yellow’s role as a passive dye in 3D culture systems () .

Biological Activity

(Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C18H21N3O5S
  • Molecular Weight : 391.44 g/mol
  • CAS Number : 865161-96-2

The compound features a pyrrolidinyl moiety and a benzothiazole derivative, which are known for their diverse biological activities.

Anticancer Properties

Research has indicated that benzothiazole derivatives exhibit significant anticancer activity. A study on similar compounds demonstrated that they can inhibit the proliferation of various cancer cell lines, including breast (MCF-7) and lung carcinoma (A549) cells. Compounds similar to this compound showed promising results with percentage inhibition rates reaching up to 95% against MCF-7 cells .

The proposed mechanisms of action for compounds in this class include:

  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels lead to oxidative stress, promoting apoptosis in cancer cells .
  • Enzyme Inhibition : Compounds have been shown to inhibit critical enzymes involved in cancer cell proliferation and survival, such as topoisomerases and proteasomes .
  • Cell Cycle Arrest : Certain derivatives induce cell cycle arrest at specific phases, preventing cancer cell division and growth.

Data Tables

Biological Activity Cell Line Tested Inhibition (%) Reference
AnticancerMCF-795
AnticancerA54977
Enzyme Inhibition5-LipoxygenaseIC50 < 1 µM

Case Studies

  • Case Study on Antiproliferative Effects
    A series of benzothiazole derivatives were synthesized and evaluated for their antiproliferative effects. Among them, the compound with structural similarities to this compound exhibited substantial growth inhibition in breast adenocarcinoma cell lines .
  • Study on Enzyme Interaction
    Another study focused on the interaction of benzothiazole derivatives with key metabolic enzymes. The findings suggested that these compounds could modulate enzyme activities related to inflammation and oxidative stress, highlighting their potential as therapeutic agents in diseases linked to these pathways .

Q & A

Q. What synthetic methodologies are commonly employed for synthesizing (Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)acetamide and its structural analogs?

  • Methodological Answer: Synthesis typically involves multi-step reactions, including:
  • 1,3-Dipolar Cycloaddition : Copper-catalyzed reactions between azides and alkynes (e.g., using Cu(OAc)₂ in tert-BuOH/H₂O) to form triazole intermediates, as demonstrated for analogous acetamide derivatives .
  • Amide Coupling : Reacting thiazol-2-amine derivatives with activated carbonyl groups (e.g., using carbodiimides like EDC·HCl in dichloromethane with triethylamine) .
  • Solvent Systems : Mixed solvents (e.g., tert-BuOH/H₂O or dichloromethane) are critical for controlling reaction kinetics and yields .
  • Purification : Recrystallization (ethanol) or column chromatography ensures purity .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

  • Methodological Answer: Characterization relies on:
  • Spectroscopy :
  • IR : Peaks for C=O (1670–1682 cm⁻¹), NH (3260–3300 cm⁻¹), and ether C-O (1250–1275 cm⁻¹) confirm functional groups .
  • NMR : Key signals include δ 5.38–5.48 ppm (–OCH₂/–NCH₂CO–) and aromatic protons (δ 7.20–8.61 ppm). Substituents (e.g., –NO₂) cause predictable shifts (e.g., δ 10.79 ppm for –NH in nitro-substituted analogs) .
  • X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks (e.g., N–H⋯N interactions stabilizing crystal packing) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and selectivity for this compound?

  • Methodological Answer: Optimization strategies include:
  • Design of Experiments (DoE) : Systematic variation of parameters (catalyst loading, solvent ratio, temperature) to identify optimal conditions .
  • Flow Chemistry : Continuous-flow systems enhance reproducibility and safety for oxidation or cycloaddition steps .
  • Catalyst Screening : Testing alternative catalysts (e.g., CuI vs. Cu(OAc)₂) to reduce side reactions .

Q. What approaches resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts or IR absorptions)?

  • Methodological Answer: Contradictions arise from:
  • Tautomerism : The Z-configuration may lead to dynamic equilibria, requiring low-temperature NMR or DFT calculations to confirm .
  • Solvent Effects : Polar solvents (DMSO-d₆) can mask NH signals; deuterated chloroform may improve resolution .
  • Cross-Validation : Pairing NMR with HRMS (e.g., [M+H]+ m/z 404.1348 for nitro analogs) ensures consistency .

Q. What pharmacological targets are hypothesized for this compound, and how are they validated?

  • Methodological Answer: Targets are inferred via:
  • Structure-Activity Relationship (SAR) : Comparing analogs (e.g., fluorobenzo[d]thiazole vs. nitro-substituted thiazoles) for kinase inhibition (e.g., Src family) .
  • Molecular Docking : Simulating binding to enzymes (e.g., PFOR in anaerobic organisms) using software like AutoDock .
  • In Vitro Assays : Testing antimicrobial activity against Gram-positive/negative bacteria or fungal strains (MIC assays) .

Q. How does the 2-ethoxyethyl group influence the compound’s physicochemical and pharmacokinetic properties?

  • Methodological Answer: The 2-ethoxyethyl moiety:
  • Enhances Solubility : Ether groups improve aqueous solubility, critical for bioavailability .
  • Affects LogP : Increases hydrophobicity, measured via HPLC retention times or computational tools (e.g., ChemAxon).
  • Metabolic Stability : Ethoxy groups resist oxidative degradation, assessed via liver microsome assays .

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